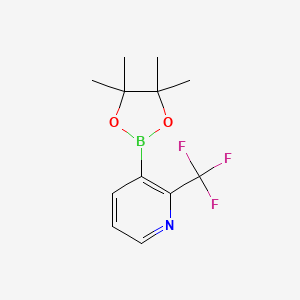

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Description

This compound is a pyridine derivative featuring a trifluoromethyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position. Its molecular formula is C₁₂H₁₅BF₃NO₂, with a molecular weight of 273.06 g/mol (monoisotopic mass: 273.1148) . It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the boronate ester facilitates Pd-catalyzed coupling .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)8-6-5-7-17-9(8)12(14,15)16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDDMOXMVCQKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological applications. This article explores its biological activity, including its role in drug development, enzymatic inhibition, and other therapeutic potentials.

- Molecular Formula : C12H14B2F3O4

- Molecular Weight : 298.05 g/mol

- CAS Number : [specific CAS number if available]

- Structure : The compound contains a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, enhancing its reactivity and biological interactions.

1. Drug Development

The compound has been identified as a promising candidate for drug development due to its ability to interact with various biological targets. Its boron-containing structure allows for unique interactions with enzymes and receptors.

2. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes. For instance:

- DYRK1A Inhibition : Research indicates that derivatives of this compound can inhibit DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is involved in various cellular processes including neurodevelopment and cancer progression. In vitro assays showed significant inhibitory activity at nanomolar concentrations .

3. Fluorescent Probes

The unique structural characteristics of the compound make it suitable for use as a fluorescent probe in biological imaging. This application enhances the visualization of cellular processes, aiding in diagnostics and research .

Case Studies

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The dioxaborolane moiety facilitates binding to target proteins through reversible covalent interactions.

- Selectivity : The trifluoromethyl group enhances lipophilicity and selectivity towards certain biological targets, making it effective in inhibiting specific enzyme pathways.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions. The boron moiety facilitates the coupling of aryl halides with various nucleophiles, leading to the formation of biaryl compounds. The trifluoromethyl group enhances the electronic properties of the pyridine ring, making it an excellent candidate for coupling reactions.

Case Study: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing biaryl compounds from aryl bromides and boronic acids. The reactions were conducted under mild conditions and yielded high selectivity and conversion rates .

Medicinal Chemistry

Pharmaceutical Applications

The compound's structural features make it a valuable scaffold in drug discovery. Its ability to interact with biological targets is enhanced by the presence of the trifluoromethyl group, which can influence pharmacokinetic properties such as lipophilicity and metabolic stability.

Case Study: Anticancer Activity

A research article in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of pyridine derivatives incorporating this compound. The derivatives exhibited promising anticancer activity against various cancer cell lines, showcasing the potential for developing new therapeutic agents .

Materials Science

Polymer Chemistry

In materials science, this compound is used to develop functional polymers through its boron-containing moiety. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength.

Case Study: Development of Conductive Polymers

A study reported in Advanced Functional Materials explored the incorporation of this compound into conductive polymer matrices. The resulting materials demonstrated improved electrical conductivity and mechanical properties compared to traditional conductive polymers .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- Molecular Formula: C₁₂H₁₅BF₃NO₂ (identical to the target compound).

- Substituent Positions : Boronate ester at 4-position , trifluoromethyl at 2-position .

- Applications : Used in synthesizing kinase inhibitors and fluorinated polymers .

b) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Molecular Formula: C₁₂H₁₅BF₃NO₂.

- Substituent Positions : Boronate ester at 3-position , trifluoromethyl at 5-position .

Functional Group Variations

a) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine

- Molecular Formula: C₁₃H₁₆BF₃NO₃.

- Key Feature : Replaces trifluoromethyl with a trifluoroethoxy group at the 2-position.

- Impact : The trifluoroethoxy group introduces enhanced steric bulk and reduced electron-withdrawing effects compared to CF₃, leading to slower reaction rates in cross-coupling .

b) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Heterocyclic Derivatives

a) 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- Molecular Formula: C₁₇H₂₀BNO₂.

- Structure : Boronate ester on a phenyl ring linked to pyridine.

- Reactivity : The extended conjugation system increases stability but requires harsher coupling conditions (e.g., higher Pd catalyst loading) .

b) 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Applications |

|---|---|---|---|---|

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | C₁₂H₁₅BF₃NO₂ | 273.06 | 3-Bpin, 2-CF₃ | Drug intermediates, OLEDs |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | C₁₂H₁₅BF₃NO₂ | 273.06 | 4-Bpin, 2-CF₃ | Kinase inhibitors |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | C₁₂H₁₅BF₃NO₂ | 273.06 | 3-Bpin, 5-CF₃ | Fluorinated polymers |

| 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | C₁₇H₂₀BNO₂ | 281.16 | Boronate on phenyl ring | Conjugated materials |

Key Research Findings

- Electronic Effects : Trifluoromethyl groups at the 2-position (meta to boronate) enhance coupling efficiency due to moderate electron-withdrawing effects, whereas para-CF₃ groups reduce reactivity .

- Steric Considerations : Boronate esters at the 3-position (e.g., target compound) face steric hindrance from adjacent CF₃, requiring optimized Pd catalysts (e.g., XPhos Pd G3) .

- Applications in Sensing : Boronate-containing pyridines (e.g., PY-BE in ) demonstrate utility in H₂O₂ detection via fluorescence quenching, with detection limits as low as 1.54 μmol/L .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated pyridine derivative (e.g., 2-bromo-3-(trifluoromethyl)pyridine) with a boronic ester precursor. For instance, describes a Pd-catalyzed coupling using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tert-butyl-bromobenzene, highlighting the use of Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water solvent system . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. How should this boron-containing compound be stored and handled to ensure stability?

The compound is air-sensitive and moisture-sensitive. and recommend storage at 2–8°C under inert gas (argon or nitrogen) in airtight, light-resistant containers . Handling should occur in a glovebox or under Schlenk-line conditions to prevent hydrolysis or oxidation. Pre-weighed aliquots in septum-sealed vials minimize repeated exposure to air .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C/¹⁹F NMR : To confirm regiochemistry and purity. The trifluoromethyl group (–CF₃) appears as a quartet (~δ -60 ppm in ¹⁹F NMR) .

- ¹¹B NMR : To verify boronate ester integrity (δ ~30 ppm) .

- GC-MS or LC-MS : For assessing purity and molecular weight confirmation (e.g., molecular ion peak at m/z 303.09 for C₁₃H₁₇BF₃NO₃) .

Advanced Research Questions

Q. How can contradictory yields in Suzuki-Miyaura couplings involving this reagent be resolved?

Low yields may arise from:

- Catalyst poisoning : Impurities (e.g., residual amines) in the boronate ester can deactivate Pd catalysts. Pre-purification via recrystallization or flash chromatography is advised .

- Solvent/base incompatibility : and highlight that polar aprotic solvents (DMF, DMSO) may stabilize Pd intermediates, while Na₂CO₃ in dioxane/water optimizes coupling efficiency .

- Steric hindrance : The trifluoromethyl group at the 2-position may slow transmetallation. Increasing reaction temperature (80–100°C) or using PdCl₂(dppf) as a catalyst can mitigate this .

Q. What strategies improve regioselectivity in cross-coupling reactions with this boronate ester?

Regioselectivity is influenced by:

- Substituent electronic effects : The electron-withdrawing –CF₃ group directs coupling to electron-deficient aryl halides. For example, demonstrates selective coupling with 4-bromo-3-(trifluoromethyl)phenol .

- Ligand design : Bulky ligands (e.g., SPhos) enhance selectivity for sterically hindered substrates .

- Pre-complexation studies : DFT modeling of Pd intermediates can predict coupling sites .

Q. How can the compound’s stability under reaction conditions be systematically evaluated?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >150°C for boronate esters) .

- Kinetic studies : Monitor degradation via ¹¹B NMR in solvents like THF or DMF at varying temperatures .

- Air-sensitivity assays : Expose aliquots to controlled humidity and track hydrolysis byproducts (e.g., boronic acids) via LC-MS .

Q. What are the implications of structural modifications (e.g., fluorination) on reactivity?

and compare fluorinated analogs (e.g., 3-fluoro-4-(boronate)pyridine). Fluorine at the 3-position increases electrophilicity, accelerating coupling rates but risking protodeboronation. Stability studies in acidic media (pH 3–5) are recommended to assess robustness .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic systems for this compound?

Conflicting reports on Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) may arise from substrate-specific effects. Systematic screening using Design of Experiments (DoE) is advised:

Q. Why do some studies report lower purity despite rigorous chromatography?

Residual pinacol (from boronate ester synthesis) may co-elute with the product. and recommend derivatization (e.g., treatment with MeOH/HCl) to hydrolyze pinacol, followed by aqueous extraction . Confirm purity via ¹H NMR (absence of pinacol peaks at δ 1.0–1.2 ppm) .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses using this reagent?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.